molecular formula C5H2ClF3N2 B049514 4-Chloro-2-(trifluoromethyl)pyrimidine CAS No. 1514-96-1

4-Chloro-2-(trifluoromethyl)pyrimidine

Cat. No. B049514
Key on ui cas rn: 1514-96-1
M. Wt: 182.53 g/mol
InChI Key: OVEGSCLVOXWLIV-UHFFFAOYSA-N
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Patent
US08530652B2

Procedure details

To 2-(trifluoromethyl)pyrimidin-4-ol (2 g, 12 mmol) was added POCl3 (15 mL). It was refluxed overnight. The solvent was removed. 1N NaOH was added to the reaction mixture slowly until pH=10. The mixture was extracted with DCM (3×80 mL). Combined DCM layer dried over Na2SO4 and taken to dryness. The crude product was vacuum distilled. 4-chloro-2(trifluoromethyl)pyrimidine was obtained as a clear oil. (94%). 1H NMR (400 MHz, DCM) δ: 7.60 (d, J=3 Hz, 1H), 8.80 (d, J=3 Hz, 1H),
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[C:7](O)[CH:6]=[CH:5][N:4]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:2]([F:11])([F:10])[F:1])[N:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=NC=CC(=N1)O)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
1N NaOH was added to the reaction mixture slowly until pH=10
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined DCM layer dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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